3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinamide
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Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrole ring substituted with dimethyl groups and a picolinamide moiety with a trifluoromethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Picolinamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A compound with a similar pyrrole ring but different functional groups.
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylic acid: Another related compound with a thiophene ring instead of a picolinamide moiety.
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)picolinamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential therapeutic benefits.
Properties
Molecular Formula |
C13H12F3N3O |
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Molecular Weight |
283.25 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12F3N3O/c1-7-3-4-8(2)19(7)9-5-6-10(13(14,15)16)18-11(9)12(17)20/h3-6H,1-2H3,(H2,17,20) |
InChI Key |
BBMKWAFYWMCHAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(N=C(C=C2)C(F)(F)F)C(=O)N)C |
Origin of Product |
United States |
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